molecular formula C25H18N4O5 B11030499 4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one

4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one

Cat. No.: B11030499
M. Wt: 454.4 g/mol
InChI Key: HGKGOVDDNKLCQB-UHFFFAOYSA-N
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Description

4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the phenoxyphenyl and hydroxy groups. The final step involves the cyclization to form the pyran-2-one ring. Typical reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-{4-hydroxy-2-[(4-phenoxyphenyl)amino]pyrido[2,3-d]pyrimidin-5-yl}-6-methyl-2H-pyran-2-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C25H18N4O5

Molecular Weight

454.4 g/mol

IUPAC Name

5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-(4-phenoxyanilino)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H18N4O5/c1-14-13-19(30)20(24(32)33-14)18-11-12-26-22-21(18)23(31)29-25(28-22)27-15-7-9-17(10-8-15)34-16-5-3-2-4-6-16/h2-13,30H,1H3,(H2,26,27,28,29,31)

InChI Key

HGKGOVDDNKLCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=C(C=C4)OC5=CC=CC=C5)O

Origin of Product

United States

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